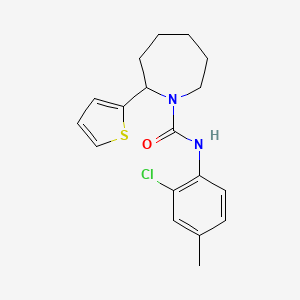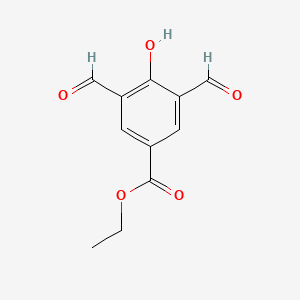
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as CJ-15,208, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. CJ-15,208 belongs to the class of azepane carboxamides and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is not fully understood. However, it is believed to act as a modulator of the cannabinoid and dopamine systems, as well as the sigma-1 receptor. This modulation may result in changes in neurotransmitter release and signaling, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain perception in animal models. It has also been found to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively broad range of activity against different targets. This makes it a potentially useful tool for investigating the roles of these targets in various physiological processes. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same receptors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One area of interest is the development of more potent analogs of this compound that may have improved pharmacological properties. Another direction is the investigation of this compound's potential as a treatment for various disorders, including pain, mood disorders, and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different physiological processes.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves a multi-step process that begins with the reaction of 2-chloro-4-methylphenylamine with 2-thiophenecarboxylic acid to form the intermediate product. This intermediate is then reacted with 1,6-diaminohexane to produce this compound. The synthesis of this compound has been optimized to improve yields and purity.
Applications De Recherche Scientifique
N-(2-chloro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been investigated for its potential applications in the development of new drugs. It has been found to exhibit activity against a range of targets, including the cannabinoid receptors, the dopamine transporter, and the sigma-1 receptor. These targets are involved in a variety of physiological processes, including pain perception, mood regulation, and addiction.
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-13-8-9-15(14(19)12-13)20-18(22)21-10-4-2-3-6-16(21)17-7-5-11-23-17/h5,7-9,11-12,16H,2-4,6,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDAJWGJOHHEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B4972273.png)
![2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![(3S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B4972304.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)

![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4972318.png)
![4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B4972326.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B4972343.png)

![2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972351.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)